8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine core with a piperazine derivative.
Attachment of the 3-fluorophenyl group: This is typically done through a carbonylation reaction.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its inhibitory effects on bacterial enzymes.
Biological Studies: The compound can be used to study the mechanisms of enzyme inhibition and the role of specific enzymes in bacterial survival.
Pharmacology: It can be used in the development of new pharmacological agents with improved efficacy and reduced side effects.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves the inhibition of bacterial enzymes, specifically the AddAB and RecBCD helicase-nucleases . These enzymes are crucial for bacterial DNA repair and recombination, and their inhibition leads to bacterial cell death. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Other pyrido[2,3-d]pyrimidine derivatives : These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and applications.
Uniqueness
The uniqueness of 8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups, which confer unique biological properties. Its ability to inhibit specific bacterial enzymes makes it a valuable compound for the development of new antibacterial agents.
Properties
Molecular Formula |
C22H21FN6O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H21FN6O4S/c1-2-27-12-16(20(32)33)17(30)15-11-24-21(25-18(15)27)28-6-8-29(9-7-28)22(34)26-19(31)13-4-3-5-14(23)10-13/h3-5,10-12H,2,6-9H2,1H3,(H,32,33)(H,26,31,34) |
InChI Key |
GGUBBWGJISJJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.